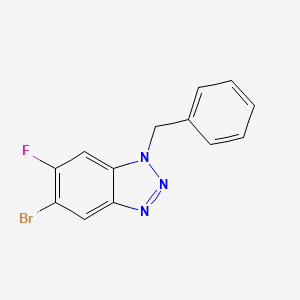

1-Benzyl-5-bromo-6-fluorobenzotriazole

描述

1-Benzyl-5-bromo-6-fluorobenzotriazole is a chemical compound with the molecular formula C13H9BrFN3. It is a derivative of benzotriazole, which is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. The presence of bromine and fluorine atoms in the benzotriazole ring makes this compound unique and potentially useful in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole typically involves the following steps:

Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group at a specific position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Halogenation: The amino group is subsequently replaced by a bromine atom through a halogenation reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

1-Benzyl-5-bromo-6-fluorobenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used. Reactions are usually carried out in aqueous or organic solvents under controlled temperatures.

Coupling Reactions: Catalysts like palladium or copper are often used in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce larger aromatic compounds with extended conjugation .

科学研究应用

1-Benzyl-5-bromo-6-fluorobenzotriazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

作用机制

The mechanism of action of 1-Benzyl-5-bromo-6-fluorobenzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1-Benzyl-5-bromo-6-chlorobenzotriazole: Similar structure but with a chlorine atom instead of fluorine.

1-Benzyl-5-bromo-6-iodobenzotriazole: Similar structure but with an iodine atom instead of fluorine.

1-Benzyl-5-chloro-6-fluorobenzotriazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-Benzyl-5-bromo-6-fluorobenzotriazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties.

生物活性

1-Benzyl-5-bromo-6-fluorobenzotriazole (C13H9BrFN3) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

This compound is characterized by its unique structure, which includes a benzotriazole core substituted with a benzyl group, bromine, and fluorine atoms. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance the compound's binding affinity to proteins and enzymes by facilitating hydrophobic interactions and hydrogen bonding. This compound has been investigated for its potential as an enzyme inhibitor and a ligand in biochemical assays.

Antiviral Activity

Recent studies have indicated that benzotriazole derivatives exhibit antiviral properties. For instance, compounds with similar structures have shown selective activity against viruses such as Coxsackievirus B5 (CVB5). Although specific data on this compound's antiviral efficacy is limited, the general trend suggests that benzotriazoles can inhibit viral replication through mechanisms that may involve blocking viral entry or replication processes .

Anticancer Potential

Benzotriazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example, related compounds have shown promise in inhibiting tumor growth by targeting specific oncogenic pathways. The structural modifications in this compound may contribute to similar effects, although direct studies are needed to confirm this activity.

Case Studies and Research Findings

- Antiviral Screening : A study on benzotriazole derivatives demonstrated that certain compounds exhibited significant antiviral activity against CVB5, with effective concentrations (EC50) ranging from 6 to 18.5 μM . While direct data on this compound is not available, its structural analogs suggest potential efficacy in similar assays.

- Anticancer Activity : Research on related benzotriazoles has indicated their ability to induce apoptosis in cancer cells. For example, compounds were tested for their effects on cell viability and apoptosis induction in various cancer cell lines, showing promising results that warrant further investigation into the activity of this compound against specific cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group, Br, F substitutions | Potential antiviral and anticancer |

| Benzotriazole Derivative A | Fluorine substitution | Antiviral activity against CVB5 |

| Benzotriazole Derivative B | Chlorine substitution | Induced apoptosis in cancer cells |

属性

IUPAC Name |

1-benzyl-5-bromo-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWFCMDDNXPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742915 | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-70-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。